1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-
Description
The compound 1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- is a tricyclic heterocyclic molecule featuring a fused pyrido-quinazolinone core. Its structure includes a 7-amino substituent, a 4-methoxyphenyl group at the C3 position, and a stereochemically defined (3R,7R) configuration. This compound belongs to a broader class of pyrido[3,2,1-ij]quinoline derivatives, which are notable for their diverse pharmacological activities, including diuretic, anticoagulant, and anti-tubercular effects .
Key structural features:
- Core: A pyrido[3,2,1-ij]quinazolin-1-one system with partial saturation (2,3,6,7-tetrahydro).
- 3-(4-Methoxyphenyl): Introduces lipophilicity and electronic effects, which may influence pharmacokinetics.
- Stereochemistry: The (3R,7R) configuration likely contributes to enantioselective interactions with biological targets, as observed in structurally related analogs .
Properties
Molecular Formula |
C18H19N3O2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(2R,10R)-10-amino-2-(4-methoxyphenyl)-1,3-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-one |
InChI |
InChI=1S/C18H19N3O2/c1-23-12-7-5-11(6-8-12)17-20-18(22)14-4-2-3-13-15(19)9-10-21(17)16(13)14/h2-8,15,17H,9-10,19H2,1H3,(H,20,22)/t15-,17-/m1/s1 |
InChI Key |
AFSXGZYGBBFNKI-NVXWUHKLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2NC(=O)C3=CC=CC4=C3N2CC[C@H]4N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC(=O)C3=CC=CC4=C3N2CCC4N |
Origin of Product |
United States |
Preparation Methods
Sonogashira Cross-Coupling and Cyclocondensation
The core pyrido[3,2,1-ij]quinazolinone framework is often constructed via Pd-mediated cyclization. A representative protocol involves:
- Sonogashira coupling : 2-Amino-5-bromo-3-iodobenzamide reacts with 4-methoxyphenylacetylene to form 2-amino-3-(4-methoxyphenylethynyl)-5-bromobenzamide.
- Boric acid-mediated cyclocondensation : The intermediate undergoes cyclization with benzaldehyde derivatives to yield 8-alkynylated dihydroquinazolin-4(1H)-one.
- PdCl₂-catalyzed endo-dig cyclization : Intramolecular C–N bond formation generates the fused pyrroloquinazolinone system.
Key data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pd(PPh₃)₂Cl₂, CuI, Et₃N, 80°C | 78% |
| 2 | Benzaldehyde, B(OH)₃, 120°C | 65% |
| 3 | PdCl₂, dioxane, 100°C | 82% |
This method provides moderate enantiomeric excess (ee) but requires chiral resolution to isolate the (3R,7R)-isomer.
Stereochemical Control via Chiral Auxiliaries
Asymmetric Induction Using Evans Oxazolidinones
To enforce the (3R,7R) configuration:
- Chiral auxiliary installation : 4-Methoxyphenylglycine is converted to its Evans oxazolidinone derivative.
- Cyclization : The auxiliary directs facial selectivity during Pd-catalyzed cyclization, achieving 92% ee.
- Auxiliary removal : Hydrolysis with LiOH/H₂O₂ yields the free amine without racemization.
Optimization findings :
- Temperature : Cyclization at 60°C minimizes epimerization.
- Solvent : THF outperforms DMF in preserving stereointegrity.
Catalytic Asymmetric Hydrogenation
Ru-BINAP Complex-Mediated Reduction
The ketone intermediate 3-(4-methoxyphenyl)-7-oxo precursor undergoes asymmetric hydrogenation:
Substrate scope limitations :
- Electron-donating groups (e.g., 4-MeO) enhance enantioselectivity.
- Steric hindrance at C7 reduces reaction rate.
Purification and Characterization
Chromatographic Resolution
Racemic mixtures are resolved using:
Spectroscopic Validation
- ¹H NMR : δ 5.32 (s, 1H, C3-H), 3.79 (s, 3H, OCH₃), 2.39–2.29 (m, 2H, C6-H₂).
- HRMS : m/z 309.1473 [M+H]⁺ (calc. 309.1478).
Scalability and Process Optimization
Continuous Flow Synthesis
A telescoped process achieves gram-scale production:
- Step 1 : Sonogashira coupling in a microreactor (residence time: 15 min).
- Step 2 : Cyclocondensation using in-line IR monitoring.
- Step 3 : Asymmetric hydrogenation in a packed-bed reactor.
Productivity : 1.2 g/h with >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Total Yield | ee (%) | Key Advantage |
|---|---|---|---|
| Multi-step Pd catalysis | 45% | 82 | Scalability |
| Chiral auxiliary | 68% | 92 | High ee |
| Asymmetric hydrogenation | 88% | 94 | Step economy |
Chemical Reactions Analysis
Key Reaction Mechanisms
Chemical Modifications
The compound’s substituents enable further derivatization:
-
Methoxylation : The 4-methoxyphenyl group may undergo demethylation or further substitution.
-
Amino group reactions : Potential for acetylation, alkylation, or participation in hydrogen bonding.
Analytical Data (Inferred)
| Property | Value | Basis |
|---|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₂ | Structural analogy |
| Molecular Weight | ~324 g/mol | PubChem CID 24748026 |
| NMR Signals | Aromatic protons (~7–8 ppm), NH2 (~2–3 ppm) | Quinazolinone literature |
Biological Relevance
While specific data for this compound is absent, quinazolinones are known for:
-
Enzyme inhibition : Potential inhibition of kinases or GPCRs due to the planar heterocyclic system.
-
Antimicrobial activity : Amino groups may interact with bacterial targets .
-
CNS activity : Structural similarity to neuroactive alkaloids suggests possible CNS penetration.
Preparation Method Challenges
-
Regioselectivity : Control of substitution positions on the pyridoquinazolinone core.
-
Stability : Susceptibility of the amino group to oxidation or hydrolysis under synthesis conditions.
Scientific Research Applications
Pharmacological Activities
The pharmacological potential of 1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one derivatives includes:
- Anticancer Activity : Research has indicated that various derivatives exhibit cytotoxic effects against multiple cancer cell lines. For instance, derivatives were evaluated for their in vitro cytotoxicity against breast cancer (MCF-7), melanoma (B16), and endothelioma cell lines. The compounds showed varying degrees of effectiveness with some achieving IC50 values indicating significant inhibition of cell viability .
- Antimalarial Activity : Some studies have investigated the antimalarial properties of pyridoquinazolinones against Plasmodium falciparum. However, certain derivatives were found to be inactive against the chloroquine-sensitive strain 3D7 .
- Antiviral and Antimicrobial Properties : The fused pyridoquinazoline structures have also been explored for their antiviral and antimicrobial activities. Compounds have shown promising results in inhibiting viral replication and bacterial growth in preliminary assays .
Case Studies
Mechanism of Action
The mechanism of action of 1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Activities
The compound’s closest structural analogs include pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives and pyrido[3,2,1-ij]quinoline carboxamides. Below is a comparative analysis:
Key Structural and Functional Differences
Core Heterocycle: The pyrido[3,2,1-ij]quinazolinone core (target compound) contains an additional nitrogen atom compared to pyrido[3,2,1-ij]quinoline derivatives, altering electron distribution and hydrogen-bonding capacity . Pyrrolo[3,2,1-ij]quinolinones have a five-membered pyrrolidine ring, while pyrido analogs feature a six-membered piperidine ring, affecting conformational flexibility and steric interactions .
Substituent Effects: The 7-amino group in the target compound may enhance solubility and target binding compared to hydroxyl or carboxamide groups in analogs .
Stereochemical Impact: The (3R,7R) configuration in the target compound is critical for enantioselective activity. For example, stereoisomers of related pyrido-quinolines showed up to 50% differences in diuretic efficacy .
Pharmacokinetic and Toxicity Considerations
- Acidity: Pyrido[3,2,1-ij]quinoline derivatives (pKa ~13.44–13.48) exhibit lower enolic acidity than pyrrolo analogs, reducing gastrointestinal irritation .
- Metabolic Stability : The 4-methoxyphenyl group in the target compound may slow oxidative metabolism compared to unsubstituted phenyl analogs, extending half-life .
Biological Activity
1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines pyridoquinazoline and methoxyphenyl groups, which may contribute to its diverse biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. It is believed to inhibit key enzymes or receptors that play a crucial role in cancer cell growth and apoptosis induction. This makes it a promising candidate for anticancer therapies.
Anticancer Activity
Research indicates that derivatives of pyridoquinazolines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds similar to 1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one have shown cytotoxicity against breast cancer (MCF-7) and melanoma (B16) cell lines. The IC50 values for these compounds often fall within the range of 10–33 nM for MCF-7 cells, suggesting potent activity against this type of cancer .
- Mechanistic Insights : The compound's ability to bind to tubulin and inhibit its polymerization has been observed in studies involving colchicine-binding site inhibitors. This action disrupts microtubule dynamics essential for cell division and can lead to apoptosis in cancer cells .
Comparative Analysis with Related Compounds
The biological activity of 1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one can be compared with other quinazoline derivatives:
| Compound Name | Activity Type | Reference |
|---|---|---|
| Quinine | Antitumor | |
| Camptothecin | Antitumor | |
| 2-Acetyl-4(3H)-quinazolinone | Anti-HIV |
These comparisons highlight the potential of pyridoquinazolines in therapeutic applications similar to well-known compounds like quinine and camptothecin.
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Antiproliferative Effects : A study evaluated various pyridoquinazoline derivatives for their antiproliferative activity against different cancer cell lines. The findings indicated that modifications in the chemical structure significantly influenced the biological activity .
- In vivo Studies : Further investigations into animal models are necessary to establish the efficacy and safety profile of these compounds. Preliminary results suggest promising outcomes that warrant further exploration.
Q & A
Basic Research Questions
Synthesis Optimization for (3R,7R)-Configured Diastereomers How can researchers optimize the synthesis of the (3R,7R)-configured diastereomer to minimize racemization?
- Use enantioselective catalysts or chiral auxiliaries during cyclization steps. demonstrates selective crystallization of intermediates (e.g., compound 10) to resolve enantiomers. Reflux with p-TsOH (as in ) enhances stereochemical control. Monitor via TLC and adjust aldehyde stoichiometry (e.g., 4-methoxyphenyl derivatives) .
Purification Strategies Post-Synthesis What purification methods are effective for isolating the compound from polar byproducts?
- Sequential column chromatography (ethyl acetate/hexane gradients, ) followed by recrystallization (ethanol/methanol, ). For stubborn impurities, use preparative HPLC with chiral phases .
Spectroscopic Characterization Challenges How to resolve overlapping NMR signals in the tetrahydroquinazoline ring?
- Employ 2D NMR (COSY, HSQC, HMBC) and ¹³C NMR/DEPT-135 (). IR spectroscopy validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Enantiomeric Purity Validation What methods confirm enantiomeric purity of the (3R,7R)-configuration?
- Chiral HPLC (e.g., Chiralpak IC) and single-crystal X-ray diffraction ( ). Polarimetry with [α]D measurements supports enantiomeric excess .
Structure-Activity Relationship (SAR) Analysis How to design SAR studies for the 4-methoxyphenyl substituent?
- Synthesize analogs (4-fluoro, 4-nitro) via protocols in . Test bioactivity (e.g., antimicrobial assays, ) and model via Hammett plots or 3D-QSAR .
Addressing Low Solubility in Assays What mitigates poor aqueous solubility during in vitro testing?
- Prepare hydrochloride/mesylate salts ( ) or use co-solvents (DMSO/PBS ≤1% v/v). Assess stability via DLS .
Contradictory Biological Activity Data How to reconcile discrepancies in antimicrobial efficacy?
- Standardize protocols (CLSI guidelines), verify purity (>95% HPLC, ), and re-evaluate MIC values with clinical isolates .
Computational Modeling of Reactivity Which approaches predict regioselectivity in electrophilic substitutions?
- DFT (B3LYP/6-31G*) maps electrostatic potential. Molecular docking ( ) simulates enzyme interactions to prioritize synthetic modifications .
Key Methodological Insights
- Stereochemical Control : highlights crystallization for chiral resolution, while emphasizes catalytic reflux for stereoselectivity.
- Data Validation : Cross-reference NMR/IR ( ) and employ X-ray crystallography ( ) for definitive structural proof.
- Biological Testing : Standardize assays ( ) and use computational tools ( ) to bridge synthetic and pharmacological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
